N-(4-Aminobenzoyl)-Beta-Alanine

Catalog No.
S1487144
CAS No.
7377-08-4
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Aminobenzoyl)-Beta-Alanine

CAS Number

7377-08-4

Product Name

N-(4-Aminobenzoyl)-Beta-Alanine

IUPAC Name

3-[(4-aminobenzoyl)amino]propanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14)

InChI Key

VHAXWROFYVPXMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N

Synonyms

3-(4-Aminobenzoylamino)propionic Acid; 3-[(4-Aminobenzoyl)amino]propanoic Acid; N-(4-Aminobenzoyl)-β-alanine; p-Amino-N-benzoyl-β-alanine;

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N

Chemical Classification and Properties

N-(4-Aminobenzoyl)-Beta-Alanine (N-(4-ABA)) is an organic compound classified as an organooxygen and organonitrogen compound. It is structurally related to beta-amino acids, which are a class of molecules essential for protein synthesis and other biological functions.

Potential Research Applications

While the specific research applications of N-(4-ABA) are not extensively documented, its structural similarity to beta-amino acids suggests potential areas of investigation.

  • Enzyme Inhibition: N-(4-ABA) could be studied for its ability to inhibit specific enzymes, which may be relevant in understanding or treating various diseases.
  • Ligand Design: The molecule's structure could be used as a starting point for designing new ligands, which are molecules that bind to specific targets like proteins. This could be useful in drug discovery or other research areas.
  • Material Science: N-(4-ABA)'s properties could be explored for potential applications in material science, such as the development of new polymers or functional materials.

N-(4-Aminobenzoyl)-beta-alanine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.22 g/mol. This compound is classified as an organooxygen and organonitrogen compound, and it is functionally related to beta-amino acids. It features a beta-alanine backbone substituted with a 4-aminobenzoyl group, which contributes to its unique properties and potential applications in medicinal chemistry and biochemistry .

There is no documented research on the mechanism of action of N-(4-ABA) in biological systems.

As with any research chemical, N-(4-ABA) should be handled with caution. Specific safety data sheets (SDS) for this compound may not be readily available due to its limited commercial use. However, general safety practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood [].

Typical of amino acids and amides. Key reactions include:

  • Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .

Synthesis of N-(4-Aminobenzoyl)-beta-alanine typically involves the following methods:

  • Direct Acylation: Beta-alanine can be acylated using 4-aminobenzoic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the reaction.
  • Reduction Reactions: Starting from appropriate precursors, reduction methods can be utilized to obtain the desired amine functionalities.
  • Alternative Synthetic Routes: Other synthetic pathways may involve multi-step processes combining various organic reactions to achieve the target compound .

N-(4-Aminobenzoyl)-beta-alanine has several potential applications:

  • Pharmaceutical Development: As a derivative of beta-alanine, it may be explored for anti-inflammatory properties or as a building block in drug synthesis.
  • Biochemical Research: Its unique structure makes it useful in studying amino acid interactions and modifications.
  • Cosmetic Formulations: Due to its potential skin benefits, it could be investigated for use in cosmetic products aimed at inflammation reduction .

Several compounds share structural similarities with N-(4-Aminobenzoyl)-beta-alanine, which can provide insights into its uniqueness:

Compound NameStructure SimilarityUnique Features
N-(4-Nitrobenzoyl)-beta-alanineSimilar backboneContains a nitro group instead of an amino group
4-Aminobenzoic AcidCore structureLacks the beta-alanine moiety
Beta-AlanineBackbone onlyDoes not have the aromatic substitution
BalsalazideMetaboliteContains additional moieties for enhanced activity

N-(4-Aminobenzoyl)-beta-alanine stands out due to its combination of a beta-amino acid structure with an aromatic amine substituent, which may confer specific biological activities not found in simpler analogs .

Appearance

Powder

UNII

AB85LJQ945

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7377-08-4

Dates

Modify: 2023-08-15

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